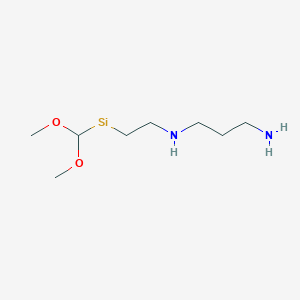
CID 78062056
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-{2-[(Dimethoxymethyl)silyl]ethyl}propane-1,3-diamine is an organosilicon compound with the molecular formula C8H22N2O2Si. This compound is characterized by the presence of both silicon and nitrogen atoms within its structure, making it a versatile molecule in various chemical applications .
Preparation Methods
The synthesis of N1-{2-[(Dimethoxymethyl)silyl]ethyl}propane-1,3-diamine typically involves the reaction of 1,3-propanediamine with a dimethoxymethylsilane derivative. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction. The process can be summarized as follows:
Reactants: 1,3-propanediamine and dimethoxymethylsilane.
Solvent: Toluene.
Catalyst: Typically a Lewis acid.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Chemical Reactions Analysis
N~1~-{2-[(Dimethoxymethyl)silyl]ethyl}propane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxymethylsilyl group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to yield silanol derivatives.
Scientific Research Applications
N~1~-{2-[(Dimethoxymethyl)silyl]ethyl}propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the modification of biomolecules to enhance their stability and functionality.
Industry: The compound is used in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of N1-{2-[(Dimethoxymethyl)silyl]ethyl}propane-1,3-diamine involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and nitrogen atoms, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound in different chemical environments .
Comparison with Similar Compounds
N~1~-{2-[(Dimethoxymethyl)silyl]ethyl}propane-1,3-diamine can be compared with other similar compounds such as:
N,N’-Dimethyl-1,3-propanediamine: This compound has a similar structure but lacks the silicon atom, making it less versatile in certain applications.
N-(3-(Dimethoxymethylsilyl)propyl)ethylenediamine: This compound has a similar silicon-containing group but differs in the length and structure of the carbon chain.
N,N-Dimethylethylenediamine: This compound is used in similar applications but has different reactivity due to the absence of the silicon atom.
N~1~-{2-[(Dimethoxymethyl)silyl]ethyl}propane-1,3-diamine stands out due to its unique combination of silicon and nitrogen atoms, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C8H20N2O2Si |
|---|---|
Molecular Weight |
204.34 g/mol |
InChI |
InChI=1S/C8H20N2O2Si/c1-11-8(12-2)13-7-6-10-5-3-4-9/h8,10H,3-7,9H2,1-2H3 |
InChI Key |
IELDDPFMQAKLNB-UHFFFAOYSA-N |
Canonical SMILES |
COC(OC)[Si]CCNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















